molecular formula C24H26N8O2 B6240727 4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide CAS No. 1195065-29-2

4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide

Cat. No.: B6240727
CAS No.: 1195065-29-2
M. Wt: 458.5 g/mol
InChI Key: YBFGSJUVEOYPIS-OALUTQOASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLPG-0259 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The synthesis begins with the formation of the core heterocyclic structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This includes nitration, reduction, and alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

For industrial-scale production, the synthesis of GLPG-0259 is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.

    Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.

    Scalability: The process is designed to be scalable, ensuring consistent quality across large batches.

Chemical Reactions Analysis

Types of Reactions

GLPG-0259 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of GLPG-0259, each with potentially different biological activities.

Scientific Research Applications

GLPG-0259 has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    SB-203580: Another MAPKAPK5 inhibitor, but with different selectivity and potency.

    VX-702: A kinase inhibitor with broader activity, affecting multiple kinases.

    U0126: Inhibits MAPK/ERK kinase, another kinase in the MAPK pathway.

Uniqueness of GLPG-0259

GLPG-0259 is unique due to its high selectivity for MAPKAPK5 and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases and cancer .

Properties

CAS No.

1195065-29-2

Molecular Formula

C24H26N8O2

Molecular Weight

458.5 g/mol

IUPAC Name

4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide

InChI

InChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1

InChI Key

YBFGSJUVEOYPIS-OALUTQOASA-N

Isomeric SMILES

CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N

Canonical SMILES

CC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N

Purity

95

Origin of Product

United States

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